N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole core, a pyrrole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole moiety can be introduced via a condensation reaction involving a suitable aldehyde and an amine.
Attachment of the Carboxamide Group: The carboxamide functionality is often introduced through an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) or via direct amidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone).
Reduction: LiAlH4 (Lithium aluminum hydride), NaBH4 (Sodium borohydride).
Substitution: Halogens (e.g., Br2, Cl2), sulfonyl chlorides (e.g., TsCl).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the presence of the 1-methyl-1H-pyrrol-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific biological targets or alter its electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-18-6-2-3-12(18)13(19)8-15-14(20)9-4-5-10-11(7-9)17-21-16-10/h2-7,13,19H,8H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRYNMXCDQVBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=NSN=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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